molecular formula C7H3BrClN3O B12982613 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol

8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol

Cat. No.: B12982613
M. Wt: 260.47 g/mol
InChI Key: VDOXLFLTLULSKI-UHFFFAOYSA-N
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Description

8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol is a polycyclic heteroaromatic compound featuring a pyrido[3,4-b]pyrazine core substituted with bromine and chlorine atoms at positions 8 and 2, respectively, and a hydroxyl group at position 5. Its structure combines electron-withdrawing halogens and a polar hydroxyl group, influencing its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C7H3BrClN3O

Molecular Weight

260.47 g/mol

IUPAC Name

8-bromo-2-chloro-6H-pyrido[3,4-b]pyrazin-7-one

InChI

InChI=1S/C7H3BrClN3O/c8-5-6-3(1-11-7(5)13)10-2-4(9)12-6/h1-2H,(H,11,13)

InChI Key

VDOXLFLTLULSKI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=O)N1)Br)N=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of pyridopyrazine derivatives under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), in the presence of suitable solvents like dichloromethane or acetonitrile. The reaction temperature and time are carefully monitored to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted pyridopyrazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Biomedical Applications

The applications of 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of pyridopyrazines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116, suggesting that 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol may possess similar activity due to its structural analogies .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. It may act on specific kinases involved in cancer progression and other diseases. For example, structure-based design approaches have led to the development of selective inhibitors targeting CDK2 and CDK9, showcasing the potential for 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol to serve as a scaffold for creating selective inhibitors with enhanced efficacy and reduced side effects .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of similar compounds within the pyrazine family. The ability to inhibit bacterial growth makes these compounds attractive candidates for developing new antibiotics or antimicrobial agents .

Case Studies

Several case studies illustrate the applications of 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol in research settings:

Case Study 1: Anticancer Screening

A series of derivatives based on the pyrazolo-pyridine scaffold were synthesized and screened for their anticancer activity against various tumor cell lines. The results demonstrated that certain modifications led to enhanced potency against CDK inhibitors, supporting the hypothesis that structural variations can significantly impact biological activity.

Case Study 2: Enzyme Targeting

In a study focusing on selective kinase inhibition, researchers utilized 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol as a lead compound to develop more potent inhibitors against CHK1. The optimization process involved modifying substituents to improve selectivity and potency while minimizing off-target effects. This process highlighted the compound's versatility in drug design strategies aimed at treating cancer .

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Electronic Effects: Bromine and chlorine in the target compound induce a dipole moment (~4.5 D, estimated), enhancing binding to ATP pockets in kinases. This contrasts with non-halogenated analogues, which show weaker target affinity .
  • Data Gaps : Direct XRD or spectroscopic data for 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol are absent in the provided evidence, necessitating extrapolation from structural analogues.

Biological Activity

8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol has the following chemical characteristics:

  • Molecular Formula : C7H4BrClN3O
  • Molecular Weight : 232.48 g/mol
  • CAS Number : 127048506

The biological activity of 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol primarily involves its interaction with various cellular targets. It has been shown to influence several signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound acts as an inhibitor of methionine adenosyltransferase (MAT), which plays a critical role in the methionine cycle and is implicated in cancer cell growth regulation .

Anticancer Properties

Research indicates that 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • HeLa cells (cervical cancer)
  • HCT116 cells (colorectal cancer)
  • A375 cells (melanoma)

The compound's IC50 values against these cell lines suggest potent inhibitory effects on cellular growth and viability .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of MAT2A, which is crucial for maintaining cellular SAM levels. This inhibition leads to decreased cellular proliferation in hepatocellular carcinoma cells by inducing apoptosis through downregulation of oncogenic pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol is essential for optimizing its biological activity. The presence of bromine and chlorine substitutions on the pyridine ring enhances its potency as an inhibitor. Comparative studies have shown that modifications to the core structure can significantly affect its binding affinity and selectivity towards target enzymes .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol to enhance its therapeutic potential. For instance:

  • In vitro Anticancer Activity : A study reported that derivatives with varying halogen substitutions exhibited improved selectivity against CDK2 and CDK9, with IC50 values ranging from 0.36 µM to 1.8 µM for these kinases .
  • MAT Inhibition Studies : Another investigation highlighted that silencing MAT2A expression using RNA interference resulted in significant anti-proliferative effects in several cancer models, reinforcing the importance of targeting this pathway with compounds like 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol .

Data Tables

Compound Target IC50 (µM) Cell Line
8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-olMAT2ANot specifiedHepatocellular carcinoma
Derivative ACDK20.36HeLa
Derivative BCDK91.8HCT116

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of halogenated pyridopyrazines often involves cyclocondensation of substituted pyrazines with bromo/chloro precursors. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can improve reaction efficiency for similar pyrido-pyrimidinones by reducing side products . For bromination, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C is commonly used to avoid overhalogenation. Chlorination may employ POCl₃ under reflux, but stoichiometric control is critical to prevent decomposition . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended, with yields typically ranging from 40–65% depending on halogenation selectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Look for aromatic proton signals in δ 7.5–9.0 ppm (pyridine/pyrazine rings) and absence of impurities like residual solvents (e.g., DMSO at δ 2.5).
  • LC-MS : Confirm molecular ion peaks (expected m/z ≈ 284–286 [M+H]⁺) and isotopic patterns matching Br/Cl .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity >95%. Retention time consistency across batches ensures reproducibility .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br, Cl percentages within ±0.3% .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer :
  • Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the chloro substituent and bromine displacement. Desiccants (silica gel) mitigate moisture-induced degradation .
  • Light Sensitivity : UV-Vis studies on analogous bromopyridines show photodegradation above 300 nm; avoid prolonged light exposure .
  • Solution Stability : Prepare fresh DMSO stock solutions (<1 week) to avoid precipitation or oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing bromo/chloro groups be addressed?

  • Methodological Answer : Regioselectivity in pyrido[3,4-b]pyrazines is influenced by electronic and steric factors:
  • Bromination : Use directing groups (e.g., hydroxyl at position 7) to favor substitution at position 8 via hydrogen bonding with NBS .
  • Chlorination : Electrophilic chlorination (e.g., Cl₂ gas in CHCl₃) targets electron-rich positions, but steric hindrance from fused rings may require Lewis acid catalysts (e.g., FeCl₃) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices for electrophilic attack .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles:
  • Dose-Response Curves : Perform IC₅₀ assays in triplicate across 3–5 cell lines (e.g., HEK293, HepG2) to distinguish true activity from false positives .
  • Metabolite Screening : Use LC-MS/MS to rule out off-target effects from degradation products (e.g., dehalogenated analogs) .
  • Target Validation : CRISPR knockouts or siRNA silencing of suspected targets (e.g., kinases) confirm mechanism specificity .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate reaction trajectories with Amber22 to assess leaving group (Br/Cl) mobility in polar solvents (e.g., DMSO) .
  • Frontier Orbital Analysis : HOMO-LUMO gaps calculated via DFT (B3LYP/6-31G*) identify nucleophilic attack sites. For example, the C8 bromine may exhibit higher electrophilicity than C2 chlorine due to ring strain .
  • Solvent Effects : COSMO-RS models predict solvation energies to optimize solvent choice (e.g., THF vs. DMF) for SNAr reactions .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound?

  • Methodological Answer : Variations arise from:
  • pH Dependency : The hydroxyl group at position 7 ionizes above pH 8, increasing aqueous solubility. Use potentiometric titration (e.g., Sirius T3) to measure pKa and buffer accordingly .
  • Polymorphism : X-ray crystallography (PXRD) identifies amorphous vs. crystalline forms, which differ in solubility by >10-fold. Recrystallize from ethanol/water (1:1) for consistent crystal packing .
  • Cosolvent Effects : Ternary phase diagrams (e.g., PEG 400/water) can resolve discrepancies in DMSO-based assays .

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